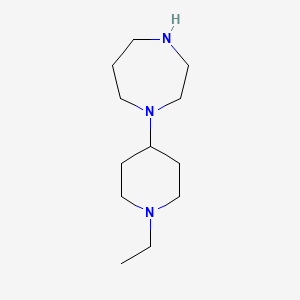
4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C16H19N3O . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of 4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile and similar compounds involves multi-step reactions . For instance, a new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, related to the queried compound, demonstrated its utility as a co-sensitizer dye in DSSCs. The molecule showed a significantly higher molar extinction coefficient than the standard N719 dye, and DSSCs utilizing it achieved 1.78 times better efficiency than those based on N719 alone. This suggests that derivatives of nicotinonitrile could play a crucial role in enhancing the spectral coverage and efficiency of solar cells (B. Hemavathi et al., 2019).
Antimycobacterial Agents
Nicotinonitrile derivatives have also been investigated for their potential as antimycobacterial agents. A palladium-catalyzed synthesis route for benzonitrile/nicotinonitrile-based s-triazines showed several compounds with profound activity against Mycobacterium tuberculosis H37Rv, indicating potential avenues for developing new treatments against tuberculosis (Amit B. Patel et al., 2014).
Corrosion Inhibition
Research into nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid solutions revealed that these compounds, including derivatives like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles, exhibit excellent inhibition efficiencies through adsorption on the metal surface. This highlights their potential use in protecting industrial materials from corrosion (Priyanka Singh et al., 2016).
Antimicrobial Activity
The synthesis and characterization of certain nicotinonitrile derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the role of nicotinonitrile compounds in the development of new antimicrobial agents (J. V. Guna et al., 2015).
Luminescent Materials
Studies on nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, indicate their potential as blue light-emitting materials for photophysical applications. This research underscores the versatility of nicotinonitrile compounds in the development of new luminescent materials (T. N. Ahipa et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPZJYJZIAFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

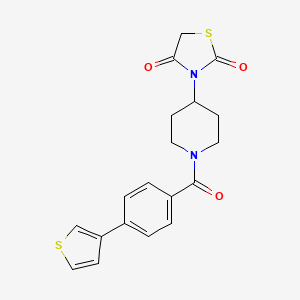
![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)
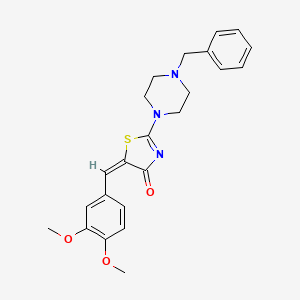
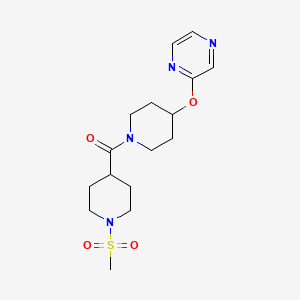
![3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965679.png)
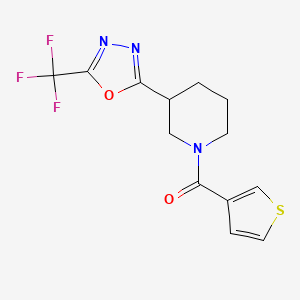

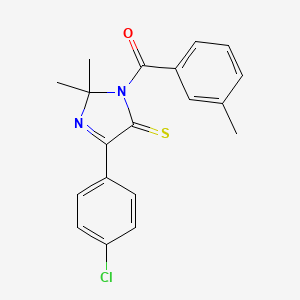

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)
